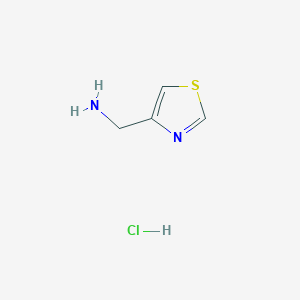

4-(Aminomethyl)thiazole hydrochloride

Description

Structure

2D Structure

Properties

IUPAC Name |

1,3-thiazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKXTRRWXZPGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625847 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117043-86-4 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Aminomethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)thiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with an aminomethyl group. The thiazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, aimed at supporting research and development in the pharmaceutical and chemical sciences.

Chemical and Physical Properties

This compound is a light yellow to brown solid. It is identified by the CAS number 117043-86-4. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClN₂S | [1][2] |

| Molecular Weight | 150.63 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [2] |

| Purity | ≥ 95% (by NMR) | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [2][4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [] |

Note: Specific quantitative data for melting point, boiling point, and solubility in other common solvents are not consistently available in the reviewed literature.

Synthesis and Purification

The synthesis of this compound can be approached through multi-step reaction sequences. A common strategy involves the initial formation of a functionalized thiazole ring, followed by the introduction or modification of the aminomethyl side chain.

Synthetic Pathway Overview

A plausible synthetic route starts from a suitable precursor, such as a 4-(halomethyl)thiazole derivative, which can then be converted to the corresponding aminomethyl compound. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring from α-haloketones and a thioamide.

References

An In-depth Technical Guide to 4-(Aminomethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Aminomethyl)thiazole hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in modulating critical signaling pathways.

Core Physicochemical Properties

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. Its quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Weight | 150.63 g/mol | [1][2] |

| Molecular Formula | C₄H₇ClN₂S | [1][2] |

| Appearance | Off-white to white solid | |

| Purity | ≥97% | |

| CAS Number | 117043-86-4 | [1][2] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often involving the Hantzsch thiazole synthesis as a key step. The following protocols are representative methods for its synthesis and characterization.

Synthesis Protocol: Modified Hantzsch Thiazole Synthesis

This protocol describes a common route to synthesize the thiazole core, followed by functional group manipulation to yield the final product.

-

Step 1: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride.

-

To a solution of 1,3-dichloroacetone (1 equivalent) in absolute ethanol, add thioformamide (1 equivalent).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Cool the mixture to 4°C and allow it to stand for 12 hours to facilitate crystallization.

-

Collect the resulting crystalline solid, 4-(chloromethyl)thiazole hydrochloride, by filtration and wash with cold ethanol.

-

-

Step 2: Azide Formation.

-

Dissolve the 4-(chloromethyl)thiazole hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.1 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(azidomethyl)thiazole.

-

-

Step 3: Reduction to 4-(Aminomethyl)thiazole.

-

Dissolve the 4-(azidomethyl)thiazole (1 equivalent) in methanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

-

Step 4: Hydrochloride Salt Formation.

-

Dissolve the crude 4-(aminomethyl)thiazole in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

-

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the retention time and peak area to determine purity.[3][4]

¹H NMR Spectroscopy for Structural Elucidation:

-

Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆).

-

Expected Chemical Shifts (δ, ppm):

-

A singlet for the two protons of the aminomethyl group (-CH₂-NH₃⁺), typically in the range of 4.0-4.5 ppm.

-

A singlet or doublet for the proton on the thiazole ring at position 5 (C5-H), expected around 7.5-8.0 ppm.

-

A singlet or doublet for the proton on the thiazole ring at position 2 (C2-H), expected around 9.0-9.5 ppm.

-

A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O.

-

Role in Drug Development and Signaling Pathways

Thiazole-containing compounds are integral to numerous FDA-approved drugs and are a focus of ongoing drug discovery efforts due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

Application in Kinase Inhibition

The thiazole scaffold is a common pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[3] Many thiazole derivatives target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Thiazole-based inhibitors can be designed to target key kinases within this pathway, such as PI3K and mTOR, thereby inhibiting tumor growth.

Below is a diagram illustrating a generalized workflow for the synthesis of a 4-substituted thiazole derivative and a diagram of the PI3K/Akt/mTOR signaling pathway, a common target for thiazole-based drugs.

Caption: A generalized workflow for the synthesis of this compound.

Caption: The PI3K/Akt/mTOR signaling pathway, a target for thiazole-based inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

Navigating the Solubility of 4-(Aminomethyl)thiazole Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Aminomethyl)thiazole hydrochloride in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on providing a strong theoretical framework, qualitative solubility expectations, and detailed experimental protocols to enable researchers to determine its solubility for their specific applications.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing everything from reaction kinetics to bioavailability. This compound is an amine salt. Its solubility is governed by the principle of "like dissolves like," its crystalline structure, and the protonated amine group, which increases its polarity compared to its free base form. As a hydrochloride salt, it is expected to be readily soluble in polar protic solvents, particularly water, and to exhibit decreasing solubility as the polarity of the organic solvent decreases.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydrochloride salt can readily form hydrogen bonds and ion-dipole interactions with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents can engage in dipole-dipole interactions, but the lack of acidic protons limits their ability to solvate the chloride ion effectively. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The high polarity of the salt is incompatible with the non-polar nature of these solvents, leading to poor solvation. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common and effective method for determining the solubility of a compound like this compound.

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the specific solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

-

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships.

Caption: Experimental workflow for determining solubility.

Technical Guide: Physicochemical Properties and Melting Point Determination of 4-(Aminomethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

The following table summarizes the available physicochemical data for 4-(Aminomethyl)thiazole hydrochloride and the related 4-(Chloromethyl)thiazole hydrochloride. This allows for a comparative understanding of their properties.

| Property | This compound | 4-(Chloromethyl)thiazole hydrochloride |

| CAS Number | 117043-86-4[1][2] | 7709-58-2[][4] |

| Molecular Formula | C₄H₆N₂S·HCl[2] | C₄H₄ClNS·HCl[] |

| Molecular Weight | 150.63 g/mol [2] | 170.06 g/mol [][4] |

| Appearance | Light yellow solid[2] | White to light yellow to light orange powder/crystal[4] |

| Melting Point | Data not available | 186-192 °C (with decomposition)[][4] |

| Storage Conditions | 0-8 °C[2] | Room Temperature, under inert atmosphere[4] |

Experimental Protocol: Melting Point Determination

The following is a standardized protocol for determining the melting point of a solid organic compound like this compound using the capillary method. This method is widely accepted and utilized in research and quality control laboratories.

Objective: To determine the melting point range of a solid sample with high accuracy.

Materials and Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

The sample to be analyzed (this compound)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as the presence of solvents can depress the melting point and broaden the range.

-

Place a small amount of the crystalline sample on a clean, dry surface.

-

If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

To pack the sample at the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface. Alternatively, the tube can be dropped through a long glass tube to facilitate packing.

-

The final packed sample height should be between 2-4 mm to ensure uniform heat distribution.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating run should be conducted to determine a rough estimate.

-

For an accurate measurement, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.

-

Continue to observe the sample and record the temperature at which the last solid particle melts into a clear liquid. This is the upper limit of the melting point range.

-

The recorded melting point should be expressed as a range (e.g., 150-152 °C). A narrow range (0.5-2 °C) is indicative of a pure substance.

-

-

Post-Analysis:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Use a fresh capillary tube for each new measurement to ensure accuracy.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of a melting point using the capillary method.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Aminomethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-(Aminomethyl)thiazole hydrochloride. Due to the limited availability of public, experimentally validated spectral data with full assignments, this guide presents a predicted ¹H NMR spectrum based on established principles and spectral data of analogous structures. This information is intended to support researchers in the identification and characterization of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. The spectrum is predicted for a solution in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for NMR analysis of polar molecules.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 (thiazole) | ~9.1 | Singlet (s) | 1H | N/A |

| H-5 (thiazole) | ~7.8 | Singlet (s) | 1H | N/A |

| -CH₂- (aminomethyl) | ~4.3 | Singlet (s) | 2H | N/A |

| -NH₃⁺ (ammonium) | ~8.5 | Broad Singlet (br s) | 3H | N/A |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the aminomethyl and ammonium protons can be variable and are dependent on factors such as concentration and temperature due to hydrogen bonding and exchange with residual water in the solvent.

Experimental Protocols

A generalized experimental protocol for the acquisition of a ¹H NMR spectrum of this compound is provided below. This protocol is based on standard laboratory practices for the analysis of small organic molecules.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be applied if necessary to aid dissolution.

2. NMR Spectrometer Setup and Data Acquisition

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

The spectrometer should be properly tuned and shimmed for the sample.

-

A standard single-pulse experiment is typically sufficient for acquiring the ¹H NMR spectrum.

-

Key acquisition parameters should be set as follows:

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

3. Data Processing

-

The acquired Free Induction Decay (FID) should be processed with an exponential multiplication function (line broadening of 0.3 Hz is typical) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency-domain spectrum.

-

The spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

Synthetic Workflow: Hantzsch Thiazole Synthesis

A plausible synthetic route to 4-(Aminomethyl)thiazole involves the well-established Hantzsch thiazole synthesis to form a 4-(chloromethyl)thiazole intermediate, followed by amination. The following diagram illustrates this logical workflow.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the ¹H NMR characteristics and a potential synthetic pathway for this compound, which should prove valuable for professionals in the fields of chemical research and drug development.

A Technical Guide to the Hygroscopicity and Stability of 4-(Aminomethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-(Aminomethyl)thiazole hydrochloride, focusing on its hygroscopicity and stability. Understanding these characteristics is critical for the successful development of this compound as an active pharmaceutical ingredient (API). The information herein details standard methodologies for assessment, presents illustrative data, and explores potential degradation pathways to guide formulation strategies, packaging selection, and the establishment of appropriate storage conditions.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding atmosphere. For a solid API like this compound, excessive moisture uptake can lead to detrimental physical and chemical changes, including deliquescence, altered dissolution rates, and accelerated degradation.[1][2]

Experimental Protocol: Hygroscopicity Classification

A standard method for classifying hygroscopicity is outlined in the European Pharmacopoeia (Ph. Eur.).[1][3] This method involves exposing a sample of the substance to a controlled high-humidity environment and measuring the percentage increase in mass. Modern instrumental techniques like Gravimetric Sorption Analysis (GSA) or Dynamic Vapor Sorption (DVS) offer a more detailed and automated approach.

Protocol: European Pharmacopoeia Method (Illustrative)

-

Sample Preparation: Weigh approximately 0.1 to 0.3 grams of this compound accurately into a pre-weighed container (M1). Record the initial weight of the container and sample (M2).

-

Exposure: Place the open container in a desiccator maintained at 25°C ± 1°C and 80% ± 2% relative humidity (RH) for 24 hours.[2][3] A saturated solution of ammonium chloride can be used to achieve this RH.

-

Measurement: After 24 hours, remove the sample, immediately close the container, and re-weigh it to obtain the final mass (M3).

-

Calculation: Calculate the percentage increase in mass using the formula: % Increase = [(M3 - M2) / (M2 - M1)] * 100

-

Classification: Classify the substance based on the criteria in Table 1.

Table 1: European Pharmacopoeia Hygroscopicity Classification [3][4]

| Classification | % Mass Increase (w/w) |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Data Presentation: Hygroscopicity of this compound

The following table presents hypothetical data from a detailed moisture sorption-desorption analysis, which provides a comprehensive profile of the material's behavior across a range of humidity conditions.

Table 2: Illustrative Moisture Sorption Data for this compound at 25°C

| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) | Observations |

| 0 | 0.0 | 0.1 | Initial dry weight |

| 10 | 0.05 | 0.15 | No significant change |

| 20 | 0.10 | 0.20 | No significant change |

| 30 | 0.15 | 0.25 | Slight moisture uptake |

| 40 | 0.25 | 0.35 | Classified as slightly hygroscopic |

| 50 | 0.50 | 0.60 | Gradual moisture uptake |

| 60 | 1.10 | 1.20 | Continued moisture uptake |

| 70 | 2.50 | 2.60 | Classified as hygroscopic |

| 80 | 5.80 | 5.90 | Significant moisture uptake |

| 90 | 16.20 | 16.30 | Classified as very hygroscopic, potential for deliquescence |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualization: Hygroscopicity Testing Workflow

Stability and Forced Degradation Studies

Stability testing is essential to determine the re-test period for an API and to recommend storage conditions.[5] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the quality of the substance over time. Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[6]

Experimental Protocols: Stability Testing

Protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[7][8][9]

Long-Term and Accelerated Stability Protocol:

-

Batch Selection: Use at least three primary batches of this compound.

-

Storage Conditions: Store samples under the conditions specified in Table 3.

-

Testing Frequency: For long-term studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

-

Analytical Tests: At each time point, perform a full suite of tests, including:

-

Appearance (visual inspection)

-

Assay (e.g., by HPLC)

-

Related Substances/Impurities (e.g., by HPLC)

-

Water Content (e.g., by Karl Fischer titration)

-

Table 3: ICH Guideline Storage Conditions for Stability Studies [7]

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

Forced Degradation (Stress Testing) Protocol:

-

Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 48 hours.

-

Photostability: Expose the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.

Data Presentation: Stability of this compound

The following table provides an illustrative summary of a 6-month accelerated stability study.

Table 4: Illustrative Accelerated Stability Data (40°C / 75% RH)

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.5 |

| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.45 | 0.78 |

| Impurity A (%) | NMT 0.2 | 0.05 | 0.08 | 0.15 | 0.25 |

| Water Content (%) | NMT 0.5 | 0.2 | 0.3 | 0.4 | 0.5 |

Note: This data is for illustrative purposes only. NMT = Not More Than.

Visualization: Stability Testing Workflow

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a primary amine, a thiazole ring, and a hydrochloride salt, several degradation pathways can be anticipated under stress conditions.

-

Oxidation: The primary aminomethyl group and the sulfur atom in the thiazole ring are susceptible to oxidation. This can lead to the formation of N-oxides, sulfoxides, or sulfones.[6]

-

Hydrolysis: While the thiazole ring is generally stable, extreme pH and heat can promote hydrolytic cleavage of the ring.

-

Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation. This may involve a reaction with singlet oxygen, potentially leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[10]

-

Amine-Related Reactions: The primary amine can potentially react with excipients (e.g., reducing sugars in a formulation) or undergo other typical amine degradation reactions.

Visualization: Potential Degradation Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. pharmainfo.in [pharmainfo.in]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. ikev.org [ikev.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 4-(Aminomethyl)thiazole HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)thiazole hydrochloride (CAS No. 117043-86-4) is a heterocyclic compound featuring a thiazole ring substituted with an aminomethyl group.[1][2][3][4][5][6] This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of the aminomethyl group and the biological significance of the thiazole scaffold.[7][8][9] Thiazole rings are present in numerous biologically active compounds and approved drugs. The aminomethyl moiety provides a key functional group for derivatization and the introduction of diverse pharmacophores. This guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Aminomethyl)thiazole HCl, along with detailed experimental protocols for their determination.

Chemical and Physical Characteristics

The following tables summarize the key physical and chemical properties of 4-(Aminomethyl)thiazole HCl. Due to the limited availability of public data for this specific compound, some properties are listed as "Not Available."

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 117043-86-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₇ClN₂S | [1][3][4] |

| Molecular Weight | 150.63 g/mol | [1][5] |

| Appearance | Light yellow solid | [5] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Solubility | Soluble in DMSO | [7] |

| pKa | Not Available |

Spectroscopic Data

| Spectrum Type | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the thiazole ring protons and the aminomethyl protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the thiazole ring and the aminomethyl group. |

| FTIR | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the thiazole and aminomethyl moieties. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of 4-(Aminomethyl)thiazole HCl.

Melting Point Determination

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-(Aminomethyl)thiazole HCl is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.

-

For a precise measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Determination

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, dichloromethane) are chosen.

-

Sample Preparation: An excess amount of 4-(Aminomethyl)thiazole HCl is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.

pKa Determination

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of 4-(Aminomethyl)thiazole HCl is dissolved in deionized water.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette are used.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of 4-(Aminomethyl)thiazole HCl is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard (e.g., TMS) may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Processing: The spectra are processed (Fourier transform, phasing, baseline correction) and analyzed to assign chemical shifts, coupling constants, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the free base, and the fragmentation pattern is analyzed to elucidate the structure.

Synthesis and Reactivity

Synthesis:

4-(Aminomethyl)thiazole derivatives can be synthesized through various routes. A common method involves the nucleophilic substitution of a corresponding 4-(halomethyl)thiazole with an amine or a protected amine equivalent.[7] For instance, 4-(iodomethyl)thiazoles readily react with primary and secondary amines to yield the desired aminomethyl-thiazole products.[7] Another approach involves the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone, followed by modifications to introduce the aminomethyl group.

Reactivity:

The reactivity of 4-(Aminomethyl)thiazole HCl is primarily centered around the amino group and the thiazole ring.

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions are crucial for the derivatization of the molecule in drug development.

-

Thiazole Ring: The thiazole ring is an aromatic heterocycle and can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The ring also influences the acidity of the C-H protons and can be involved in metal-catalyzed cross-coupling reactions. The thiazole moiety is also known to be susceptible to metabolic transformations, such as oxidation, catalyzed by cytochrome P450 enzymes.[10]

Safety and Handling

4-(Aminomethyl)thiazole HCl should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[2] It is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

4-(Aminomethyl)thiazole HCl is a key building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a summary of its known characteristics and detailed protocols for further investigation. While there is a notable lack of publicly available experimental data for this specific compound, the provided methodologies offer a clear path for researchers to obtain the necessary physical and chemical information for their drug discovery and development programs. The versatile reactivity of the aminomethyl group, coupled with the biological importance of the thiazole core, ensures that this compound will continue to be of significant interest to the scientific community.

References

- 1. 117043-86-4|this compound|BLD Pharm [bldpharm.com]

- 2. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 4-(Aminomethyl)thiazole's Electronic Structure: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of the electronic structure of 4-(Aminomethyl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the computational protocols and data presentation standards for a thorough quantum chemical analysis of this heterocyclic compound. Thiazole derivatives are of significant interest in medicinal chemistry, and understanding their electronic properties is crucial for predicting their reactivity, stability, and potential biological activity.

Introduction to the Electronic Structure of Thiazole Derivatives

Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This arrangement imparts a unique electronic structure, making it a versatile scaffold in medicinal chemistry. The presence of heteroatoms leads to a non-uniform distribution of electron density, which is critical for its interaction with biological targets. Theoretical studies, primarily using quantum chemical methods, provide invaluable insights into the molecular orbitals, charge distribution, and reactivity of thiazole derivatives like 4-(Aminomethyl)thiazole.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following methodology, based on widely accepted practices for studying similar heterocyclic systems, is recommended for the theoretical analysis of 4-(Aminomethyl)thiazole.

Geometry Optimization

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Initial Structure Generation: The 3D structure of 4-(Aminomethyl)thiazole is constructed using molecular modeling software such as Avogadro or GaussView.

-

Computational Method: Density Functional Theory (DFT) is the most common and effective method for such studies.[1][2][3][4][5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost.[3][5][6][7][8]

-

Basis Set: A Pople-style basis set, such as 6-311G(d,p), is recommended. This set includes polarization functions (d,p) which are important for describing the bonding in molecules with heteroatoms.[3][5] For enhanced accuracy, diffuse functions can be added (e.g., 6-311++G(d,p)).

-

Software: The Gaussian suite of programs is the industry standard for these types of calculations.[9][10][11][12]

-

Verification of Minimum Energy Structure: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

Electronic Properties Calculation

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's behavior.

Protocol:

-

Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[13][14][15][16][17] A smaller gap suggests higher reactivity.[13]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1][2][18][19] Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).

-

Mulliken Atomic Charges: These calculations provide the charge distribution on an atom-by-atom basis, offering further insight into the molecule's polarity.

Data Presentation

Quantitative data from the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | S1 - C2 | 1.72 |

| C2 - N3 | 1.31 | |

| N3 - C4 | 1.38 | |

| C4 - C5 | 1.37 | |

| C5 - S1 | 1.71 | |

| C4 - C6 | 1.51 | |

| C6 - N7 | 1.47 | |

| Bond Angle | C5 - S1 - C2 | 89.5 |

| S1 - C2 - N3 | 115.0 | |

| C2 - N3 - C4 | 110.5 | |

| N3 - C4 - C5 | 115.5 | |

| C4 - C5 - S1 | 109.5 | |

| C5 - C4 - C6 | 125.0 | |

| N3 - C4 - C6 | 119.5 | |

| C4 - C6 - N7 | 112.0 | |

| Dihedral Angle | N3 - C2 - S1 - C5 | 0.0 |

| C2 - N3 - C4 - C5 | 0.0 | |

| C4 - C6 - N7 - H | 180.0 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the output of the geometry optimization calculation.

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.5 Debye |

| Total Energy | -567.8 Hartree |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the electronic properties calculation.

Visualizations

Diagrams are essential for conveying complex information about molecular structure, computational workflows, and potential interactions.

Caption: Molecular structure of 4-(Aminomethyl)thiazole with atom numbering.

Caption: A typical workflow for quantum chemical calculations.

Caption: Conceptual diagram of a potential drug-receptor interaction based on electronic properties.

Conclusion

The theoretical study of 4-(Aminomethyl)thiazole's electronic structure provides a powerful framework for understanding its chemical behavior and potential as a pharmacophore. By employing robust computational methods like DFT and carefully analyzing properties such as the HOMO-LUMO gap and molecular electrostatic potential, researchers can make informed predictions about its reactivity and guide the development of new therapeutic agents. The protocols and data presentation standards outlined in this guide are intended to promote consistency and rigor in the computational analysis of this important class of molecules.

References

- 1. irjweb.com [irjweb.com]

- 2. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. inpressco.com [inpressco.com]

- 9. ritme.com [ritme.com]

- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. University of Illinois Unified Knowledgebase [answers.uillinois.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. learn.schrodinger.com [learn.schrodinger.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. wuxibiology.com [wuxibiology.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)thiazole Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4-(aminomethyl)thiazole hydrochloride and its derivatives. The thiazole moiety is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The 4-(aminomethyl)thiazole core, in particular, serves as a valuable building block for creating libraries of compounds for drug discovery, allowing for diverse substitutions on the amino group to explore structure-activity relationships (SAR).

This document outlines two robust synthetic routes to the key intermediate, 4-(aminomethyl)thiazole, starting from commercially available precursors. Both the Gabriel synthesis and a Boc-protection strategy are detailed, providing flexibility in synthetic planning. Furthermore, the role of aminothiazole derivatives as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical regulator of angiogenesis, is highlighted.

Biological Context: Inhibition of the VEGFR-2 Signaling Pathway

Many aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of angiogenesis is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis.[3] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its activation by its ligand, VEGF-A. This, in turn, abrogates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5][6] The inhibition of VEGFR-2 by aminothiazole derivatives represents a promising strategy for the development of novel anti-angiogenic cancer therapies.

Caption: VEGFR-2 signaling pathway and its inhibition.

Synthetic Workflow Overview

The synthesis of this compound is accomplished through a three-step process, with two alternative routes for the introduction of the aminomethyl group. The general workflow is depicted below.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Hantzsch Thiazole Synthesis of 4-(Chloromethyl)thiazole

This protocol describes the formation of the thiazole ring via the classic Hantzsch synthesis.

Materials:

-

1,3-Dichloroacetone

-

Thioformamide

-

Ethanol, absolute

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filtration flask

Procedure:

-

In a round-bottom flask, dissolve thioformamide (1.0 eq.) in absolute ethanol.

-

To this solution, add 1,3-dichloroacetone (1.0 eq.).

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing cold deionized water.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the filter cake with deionized water and dry under vacuum to yield 4-(chloromethyl)thiazole.

| Parameter | Value |

| Reactant 1 | 1,3-Dichloroacetone |

| Reactant 2 | Thioformamide |

| Solvent | Absolute Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-80% |

Step 2A & 3A: Gabriel Synthesis and Deprotection

This route utilizes the Gabriel synthesis to introduce the primary amine.

Step 2A: Synthesis of N-(Thiazol-4-ylmethyl)phthalimide

Materials:

-

4-(Chloromethyl)thiazole

-

Potassium phthalimide

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve 4-(chloromethyl)thiazole (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.

-

Stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with water and recrystallize from ethanol to obtain N-(thiazol-4-ylmethyl)phthalimide.

| Parameter | Value |

| Reactant 1 | 4-(Chloromethyl)thiazole |

| Reactant 2 | Potassium phthalimide |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 85-95% |

Step 3A: Hydrazinolysis to this compound

Materials:

-

N-(Thiazol-4-ylmethyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Suspend N-(thiazol-4-ylmethyl)phthalimide (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of ethanol and acidify with concentrated HCl.

-

Cool the solution to induce crystallization of this compound.

-

Collect the crystals by filtration and dry.

| Parameter | Value |

| Reactant 1 | N-(Thiazol-4-ylmethyl)phthalimide |

| Reactant 2 | Hydrazine hydrate |

| Solvent | Ethanol |

| Deprotection Time | 2-4 hours |

| Typical Yield | 70-85% |

Step 2B & 3B: Boc-Protection and Deprotection Route

This alternative route involves the use of a Boc-protecting group.

Step 2B: Synthesis of N-Boc-4-(aminomethyl)thiazole

This is a two-part step involving an azide intermediate.

-

Part 1: Synthesis of 4-(Azidomethyl)thiazole

-

Dissolve 4-(chloromethyl)thiazole (1.0 eq.) in a mixture of acetone and water.

-

Add sodium azide (1.2 eq.) and stir the mixture at room temperature for 24 hours.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain 4-(azidomethyl)thiazole, which is often used in the next step without further purification.

-

-

Part 2: Reduction and Boc-Protection

-

Dissolve 4-(azidomethyl)thiazole (1.0 eq.) in methanol.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).

-

Carefully add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-(aminomethyl)thiazole.

-

| Parameter | Value |

| Reactant 1 | 4-(Chloromethyl)thiazole |

| Intermediate | 4-(Azidomethyl)thiazole |

| Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) |

| Reduction | H₂, Pd/C |

| Typical Overall Yield | 60-75% |

Step 3B: Acidic Deprotection to this compound

Materials:

-

N-Boc-4-(aminomethyl)thiazole

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

Procedure:

-

Dissolve N-Boc-4-(aminomethyl)thiazole (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.[7][8]

-

Add a solution of 4M HCl in 1,4-dioxane (3-5 eq.) and stir at room temperature for 1-3 hours.[7][8]

-

Monitor the deprotection by TLC.

-

Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.[7][8]

| Parameter | Value |

| Reactant | N-Boc-4-(aminomethyl)thiazole |

| Reagent | 4M HCl in 1,4-dioxane |

| Solvent | Methanol or Ethyl Acetate |

| Reaction Time | 1-3 hours |

| Typical Yield | >95% |

Summary of Quantitative Data

| Synthesis Step | Product | Route | Typical Yield (%) |

| 1 | 4-(Chloromethyl)thiazole | Hantzsch | 70-80 |

| 2A | N-(Thiazol-4-ylmethyl)phthalimide | Gabriel | 85-95 |

| 3A | 4-(Aminomethyl)thiazole HCl | Gabriel | 70-85 |

| 2B | N-Boc-4-(aminomethyl)thiazole | Boc-Protection | 60-75 |

| 3B | 4-(Aminomethyl)thiazole HCl | Boc-Deprotection | >95 |

References

- 1. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Versatile Building Block: 4-(Aminomethyl)thiazole Hydrochloride in Modern Medicinal Chemistry

Jamestown, New York – December 23, 2025 – In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Among these, 4-(Aminomethyl)thiazole hydrochloride has emerged as a crucial building block, prized for its role in the synthesis of a wide array of biologically active compounds. Its inherent structural features allow for facile incorporation into larger molecules, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This heterocyclic amine serves as a linchpin in the design of molecules targeting a spectrum of diseases, from cancer to infectious agents.

The thiazole ring is a common motif in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in various non-covalent interactions with biological targets.[1] The aminomethyl substituent at the 4-position provides a key reactive handle for medicinal chemists to introduce diverse functionalities through well-established synthetic transformations, such as amide bond formation. This adaptability has led to the development of potent inhibitors of key cellular signaling pathways, including those critical for cancer cell proliferation and survival.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase and glutaminase inhibitors.

Application in the Synthesis of Bioactive Molecules: A Quantitative Overview

The utility of this compound as a scaffold is underscored by the potent biological activities of its derivatives. The following table summarizes quantitative data for representative compounds synthesized using this building block, highlighting their therapeutic potential across different disease areas.

| Compound Class | Target | Specific Compound Example | IC50/MIC | Cell Line/Organism | Reference |

| Kinase Inhibitors | Rho-associated kinase II (ROCK II) | 4-aryl-5-aminomethyl-thiazole-2-amine derivative | 20 nM | - | [2] |

| Kinase Inhibitors | Casein Kinase 2 (CK2) | Tetrahydrobenzo[d]thiazole derivative | 1.9 µM | - | [3] |

| Kinase Inhibitors | Glycogen synthase kinase 3β (GSK3β) | Tetrahydrobenzo[d]thiazole derivative | 0.67 µM | - | [3] |

| Anticancer Agents | - | 2,4-disubstituted thiazole amide | 0.63 µM | HT29 (Colon Cancer) | [4] |

| Antimicrobial Agents | Staphylococcus aureus | Thiophene derivative | 3.125 µg/mL | S. aureus | [5] |

| Antifungal Agents | Aspergillus fumigatus | Thiazole derivative | 6.25 µg/mL | A. fumigatus | [5] |

| Antifungal Agents | Fusarium oxysporum | Thiazole derivative | 6.25 µg/mL | F. oxysporum | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of bioactive compounds derived from this compound are crucial for reproducibility and further development.

Protocol 1: General Procedure for Amide Coupling of this compound with a Carboxylic Acid

This protocol outlines a standard procedure for the synthesis of an amide derivative, a common and critical step in elaborating the 4-(aminomethyl)thiazole scaffold.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[6]

-

Amine Addition: In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF or DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature.

-

Coupling Reaction: Add the free amine solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature overnight.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired amide derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of a synthesized 4-(aminomethyl)thiazole derivative against a target kinase.

Materials:

-

Synthesized inhibitor compound (dissolved in DMSO)

-

Target kinase enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (peptide or protein)

-

ATP (at a concentration close to the Kₘ for the kinase)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted inhibitor, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[8]

-

Enzyme Addition: Add the kinase enzyme solution to all wells and mix gently. Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme interaction.[8]

-

Reaction Initiation: Initiate the kinase reaction by adding a reaction mixture containing ATP and the substrate to each well.[8]

-

Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[9]

Visualizing the Molecular Landscape: Pathways and Processes

To better understand the context in which these 4-(aminomethyl)thiazole-based compounds operate, the following diagrams illustrate a key metabolic pathway targeted by some of these inhibitors and a typical workflow for their discovery and evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. vixra.org [vixra.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2005009986A1 - One-pot preparation of s-(guanidino-4-yl-methyl)-isothiourea dihydrochoride - Google Patents [patents.google.com]

- 6. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Thiazole Synthesis and Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Hantzsch thiazole synthesis, a foundational method for constructing the thiazole ring, and explore the subsequent use of functionalized thiazoles as precursors for more complex, biologically relevant molecules. While 4-(aminomethyl)thiazole is not a direct precursor in a traditional Hantzsch synthesis—a reaction that builds the thiazole ring itself—it and similar aminothiazoles are valuable building blocks in medicinal chemistry. This document details a standard Hantzsch protocol to generate a core thiazole structure and a subsequent protocol demonstrating how such a structure can be elaborated, for instance, in the synthesis of bis-thiazole derivatives.

Thiazole derivatives are integral to numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The protocols outlined below are designed to be reproducible and adaptable for the synthesis of diverse thiazole-containing compounds.

Application Note 1: Hantzsch Synthesis of 2-Amino-4-Phenylthiazole

The Hantzsch thiazole synthesis is a classic and highly efficient one-pot reaction that involves the condensation of an α-haloketone with a thioamide.[3][4][5] This protocol describes the synthesis of 2-amino-4-phenylthiazole, a common building block, from 2-bromoacetophenone and thiourea.

Experimental Protocol

Materials and Equipment:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

20 mL scintillation vial or round-bottom flask

-

Stir bar and magnetic stir plate with heating

-

Buchner funnel and side-arm flask

-

Filter paper

-

Beakers

-

Watch glass

Procedure: [3]

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Add 5 mL of methanol and a magnetic stir bar.

-

Heat the mixture to a gentle reflux (approximately 65-70°C) with continuous stirring for 30 minutes. The solution will typically turn yellow.

-

After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

-

In a separate 100 mL beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution.

-

Pour the cooled reaction mixture into the sodium carbonate solution and swirl to mix. A precipitate should form.

-

Set up a Buchner funnel for vacuum filtration. Wet the filter paper with water to ensure a good seal.

-

Filter the mixture to collect the solid product.

-

Wash the collected solid (the filter cake) with two portions of cold water to remove any remaining salts.

-

Transfer the solid product to a pre-weighed watch glass and allow it to air dry completely.

-

Once dry, weigh the product and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Expected Yield |

| 2-Bromoacetophenone (5.0 mmol) | Thiourea (7.5 mmol) | Methanol | 30 minutes | Reflux | High |

Note: Yields for this reaction are typically high, often exceeding 80-90%.[6]

Hantzsch Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Application Note 2: Synthesis of Bis-Thiazole Derivatives

Functionalized aminothiazoles are excellent precursors for synthesizing more complex molecules like bis-thiazoles, which often exhibit enhanced biological activity.[7] This protocol describes a method for synthesizing a bis-thiazole compound through the reaction of a 2-aminothiazole derivative with an aromatic aldehyde, which serves to bridge two thiazole units.

Experimental Protocol

Materials and Equipment:

-

2-Amino-4-(p-tolyl)thiazole

-

4-Chlorobenzaldehyde

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Microwave synthesizer or conventional heating setup (round-bottom flask with reflux condenser)

-

TLC plates (Silica gel G)

-

Filtration apparatus

Procedure: (Adapted from a microwave-assisted synthesis[3])

-

In a microwave reaction vessel, combine 2-amino-4-(p-tolyl)thiazole (2.0 mmol, 0.38 g) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 0.14 g).

-

Add 10 mL of absolute ethanol as the solvent.

-

Add 3-4 drops of concentrated HCl as a catalyst.

-

Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power level (e.g., 30% power) for 5-10 minutes. Monitor the reaction progress using TLC (eluent: benzene/ethyl acetate mixture).

-

Alternative Conventional Heating: If a microwave is unavailable, combine reactants in a round-bottom flask, add a stir bar, and reflux the mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry it.

-

The crude product can be recrystallized from ethanol to yield the pure bis-thiazole compound.

Data Presentation

| Thiazole Precursor (2 equiv.) | Aldehyde (1 equiv.) | Catalyst | Solvent | Method | Yield (%) |

| 2-Amino-4-(p-tolyl)thiazole | 4-Chlorobenzaldehyde | Conc. HCl | Ethanol | Microwave Irradiation | ~85% |

| 2-Amino-4-(p-tolyl)thiazole | Benzaldehyde | Conc. HCl | Ethanol | Microwave Irradiation | ~88% |

| 2-Amino-4-(p-tolyl)thiazole | 4-Methoxybenzaldehyde | Conc. HCl | Ethanol | Microwave Irradiation | ~90% |

Data adapted from reference[3]. Yields are representative.

Bis-Thiazole Synthesis Workflow

Caption: Workflow for synthesizing bis-thiazole derivatives from an aminothiazole precursor.

Applications in Drug Discovery & Signaling Pathways

Thiazole-containing compounds are known to interact with a multitude of biological targets, acting as inhibitors for enzymes like tubulin, kinases, and others, which are critical in cell proliferation and signaling.[8] The synthesis of diverse thiazole libraries is a key strategy in identifying novel therapeutic agents. For example, compounds that inhibit tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism central to many anticancer drugs.

Hypothetical Signaling Pathway Inhibition

Caption: Thiazole derivatives can inhibit tubulin polymerization, a key anti-cancer target.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. sid.ir [sid.ir]

- 6. Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Novel Kinase Inhibitors Derived from 4-(Aminomethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(aminomethyl)thiazole hydrochloride as a versatile scaffold for the synthesis and development of novel kinase inhibitors. The thiazole moiety is a prominent feature in numerous bioactive compounds and approved drugs, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1][2] This document outlines synthetic strategies, key kinase targets, experimental protocols for activity screening, and relevant signaling pathways.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors targeting specific kinases has become a cornerstone of modern drug discovery. Thiazole derivatives have emerged as a highly successful structural motif in this endeavor, with several thiazole-based drugs available clinically.[1] this compound serves as a valuable starting material for creating diverse libraries of kinase inhibitors, particularly targeting serine/threonine and tyrosine kinases.[1] This document will focus on the application of this building block in the development of inhibitors for Rho-associated kinase (ROCK), a key regulator of cell shape, motility, and contraction, with implications in cancer and cardiovascular diseases.[3][4][5]

Synthesis of Novel Kinase Inhibitors

The primary amino group of this compound provides a reactive handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR). A common strategy involves the acylation of the exocyclic amine to introduce diverse substituents that can interact with different regions of the kinase active site.

A general synthetic scheme starting from this compound to generate a library of N-substituted aminomethylthiazole derivatives is presented below. This approach is exemplified by the synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines, which have shown potent ROCK inhibitory activity.[3][4]

Target Kinases and Signaling Pathways